
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol” is a chemical compound that contains a benzene ring with two hydroxyl groups (making it a type of dihydroxybenzene or benzenediol) and two azepan-1-ylmethyl groups .
Molecular Structure Analysis
The molecular structure of “2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol” would consist of a benzene ring with two hydroxyl groups attached at the 1 and 4 positions, and two azepan-1-ylmethyl groups attached at the 2 and 5 positions .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Research on bifunctional organic molecules like "2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol" often focuses on their utilization in synthesizing novel polymers. For instance, Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting the potential for creating sustainable materials from renewable resources. These studies contribute to the development of environmentally friendly materials with applications ranging from packaging to biomedical engineering (Jiang et al., 2014).
Metal-Organic Frameworks (MOFs)
The use of bifunctional ligands in constructing metal-organic frameworks (MOFs) has been extensively studied. Xiaoju Li et al. (2012) reported on the synthesis of novel 2D cadmium(II) MOFs using flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands. These materials exhibit unique structural features and have potential applications in gas storage, separation, and catalysis due to their porosity and tunable functionalities (Li et al., 2012).
Coordination Polymers
The flexible nature of bis(imidazole) ligands, similar in concept to "2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol," allows for the assembly of coordination polymers with diverse structures. Gao et al. (2004) demonstrated the formation of 2-D coordination polymers with manganese(II), showcasing the influence of ligand flexibility on the resulting polymeric structures. Such materials are of interest for their magnetic, luminescent, and electrochemical properties, which can be tailored for specific applications (Gao et al., 2004).
Propiedades
IUPAC Name |
2,5-bis(azepan-1-ylmethyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-19-14-18(16-22-11-7-3-4-8-12-22)20(24)13-17(19)15-21-9-5-1-2-6-10-21/h13-14,23-24H,1-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIBGMJALJIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

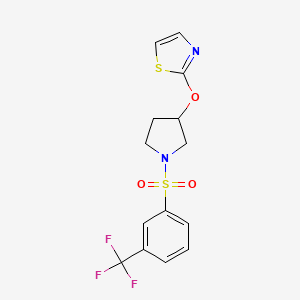

![3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2668745.png)
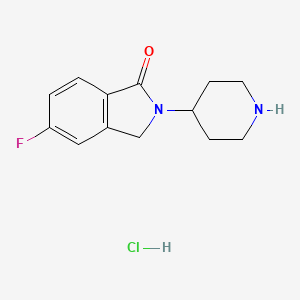
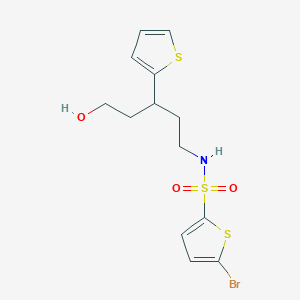
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)
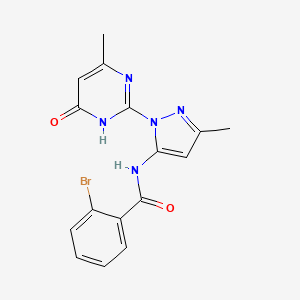

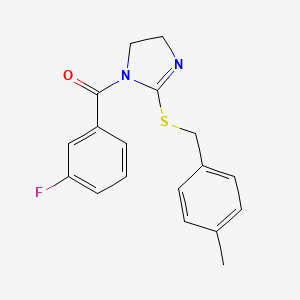
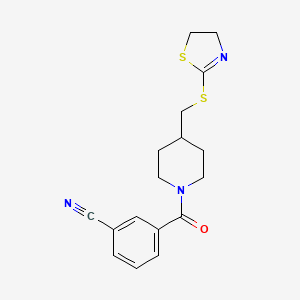
![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)
